molecular formula C7H7NO5 B2726002 5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid CAS No. 2092185-52-7

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2726002
CAS No.: 2092185-52-7
M. Wt: 185.135
InChI Key: OGIJCQAQBQASMU-UHFFFAOYSA-N
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Description

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features both oxetane and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxetane and oxazole rings through a series of well-defined organic reactions. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxetane ring can be oxidized to form ketones or aldehydes.

    Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield oxetane-3-one derivatives, while reduction of the oxazole ring can produce amino derivatives.

Scientific Research Applications

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The oxetane ring can act as a bioisostere for carbonyl groups, potentially altering the compound’s binding affinity and specificity for certain enzymes or receptors . The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-ol: Shares the oxetane ring but lacks the oxazole moiety.

    Isoxazole-3-carboxylic acid: Contains the oxazole ring but not the oxetane ring.

Uniqueness

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid is unique due to the combination of both oxetane and oxazole rings in its structure. This dual presence imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c9-6(10)4-1-5(13-8-4)7(11)2-12-3-7/h1,11H,2-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIJCQAQBQASMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=NO2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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